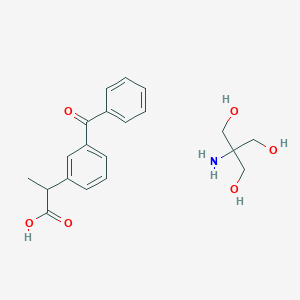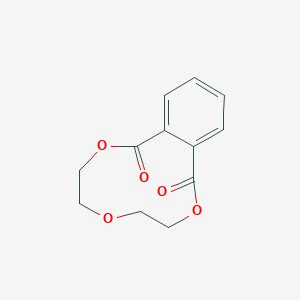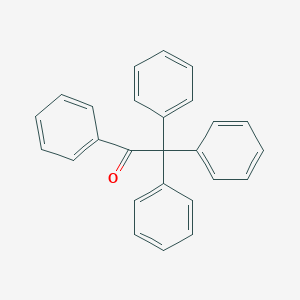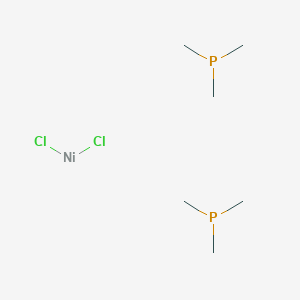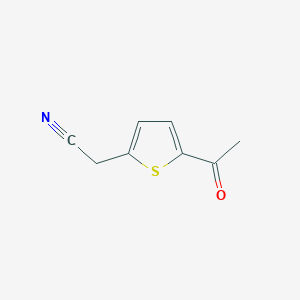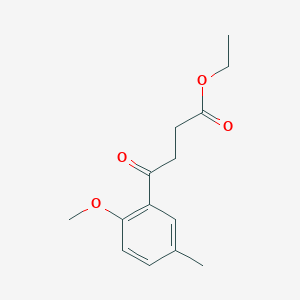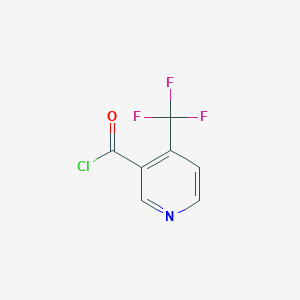
4-Trifluoromethylnicotinoyl chloride
Übersicht
Beschreibung
4-Trifluoromethylnicotinoyl chloride is an organic compound with the molecular formula C₇H₃ClF₃NO. It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a trifluoromethyl group, and the carboxylic acid group is converted to an acyl chloride. This compound is known for its reactivity and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Trifluoromethylnicotinoyl chloride can be synthesized from 4-trifluoromethyl nicotinic acid. The typical synthetic route involves the reaction of 4-trifluoromethyl nicotinic acid with an acyl chlorination reagent such as oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane. The reaction is usually carried out at room temperature for about an hour .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the product. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Trifluoromethylnicotinoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: It can be hydrolyzed to 4-trifluoromethyl nicotinic acid in the presence of water.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, typically in the presence of a base like pyridine.
Water: Hydrolyzes the compound to the corresponding acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
4-Trifluoromethyl nicotinic acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-Trifluoromethylnicotinoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: In the production of agrochemicals such as insecticides and herbicides
Wirkmechanismus
The mechanism of action of 4-trifluoromethylnicotinoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which can modify the structure and function of biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Trifluoromethyl nicotinic acid
- 4-Trifluoromethylpyridine
- 4-Trifluoromethylbenzoyl chloride
Uniqueness
4-Trifluoromethylnicotinoyl chloride is unique due to its combination of the trifluoromethyl group and the acyl chloride functionality. This combination imparts high reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability that is advantageous in various chemical transformations .
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)pyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6(13)4-3-12-2-1-5(4)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNBSJMFXJQGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472852 | |
| Record name | 4-trifluoromethylnicotinoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104326-73-0 | |
| Record name | 4-trifluoromethylnicotinoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)
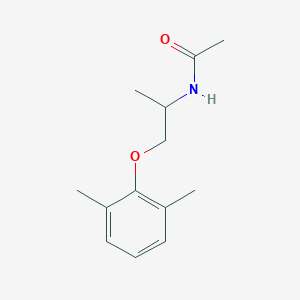
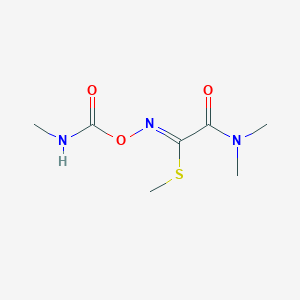
![3-(3-fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone](/img/structure/B33475.png)
